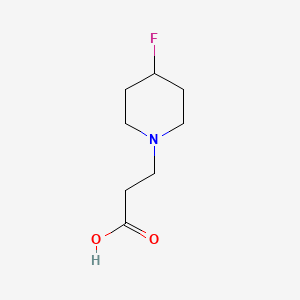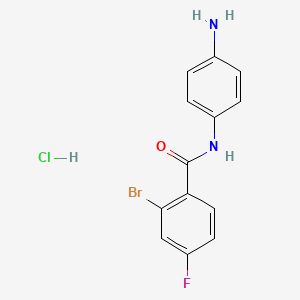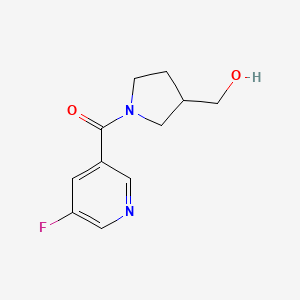![molecular formula C11H14N2O2 B1531981 (2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098155-62-3](/img/structure/B1531981.png)
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Descripción general
Descripción
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as PEPE, is a novel compound that has been studied for its potential applications in scientific research and laboratory experiments. PEPE is a member of the pyrazole family, a class of compounds known for their versatile properties. PEPE has been found to possess a variety of biochemical and physiological effects, making it a promising compound for further research and development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Pyrazole derivatives are recognized for their role as pharmacophores, playing a crucial role in many biologically active compounds. Their utility as synthons in organic synthesis is well-documented, with wide-ranging biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Synthesis techniques involve condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride and dimethyl formamide to achieve heterocyclic appended pyrazoles under various conditions (Dar & Shamsuzzaman, 2015).
Therapeutic Applications
The therapeutic potential of pyrazole derivatives has been explored extensively, particularly in the context of anticancer, antimicrobial, and anti-inflammatory activities. Multicomponent reactions (MCRs) have been utilized for synthesizing bioactive molecules containing pyrazole moieties, with a focus on pot, atom, and step economy (PASE) synthesis, highlighting their vast therapeutic potential across various biological activities (Becerra, Abonía, & Castillo, 2022).
Antioxidant Activity
Analytical methods used in determining antioxidant activity provide insights into the evaluation of compounds containing pyrazole derivatives. These methods are crucial for assessing the potential health benefits of these compounds in various applications, including food engineering, medicine, and pharmacy. The study of antioxidants and their implications is a major area of interest, with assays based on hydrogen atom transfer and electron transfer being commonly employed (Munteanu & Apetrei, 2021).
Neurodegenerative Disorders
Pyrazolines, a significant class of heterocyclic compounds, have shown promise in treating neurodegenerative diseases. Their neuroprotective properties have been investigated, with findings suggesting beneficial effects in the management of Alzheimer's disease (AD), Parkinson's disease (PD), and psychiatric disorders. Structure-activity relationships (SARs), molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions of pyrazolines highlight their potential in managing neurodegenerative conditions (Ahsan et al., 2022).
Propiedades
IUPAC Name |
(E)-3-(1-pent-4-enylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h2,5-6,8-9H,1,3-4,7H2,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVXNLYRCAWMK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)
![(3,3-Dimethylbutan-2-yl)[(4-fluorophenyl)methyl]amine](/img/structure/B1531910.png)

![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)

![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)
![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)
